

In Vivo Preclinical Profile of Velusetrag: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Velusetrag

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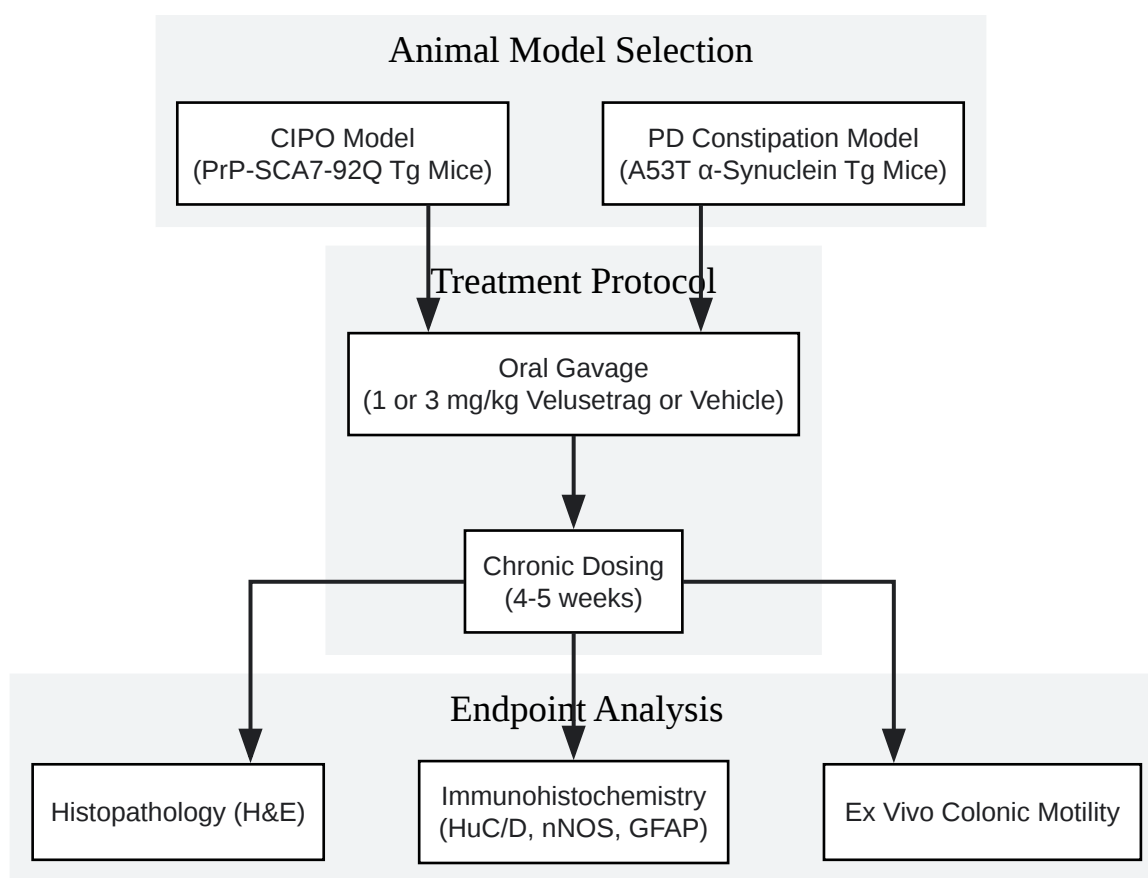
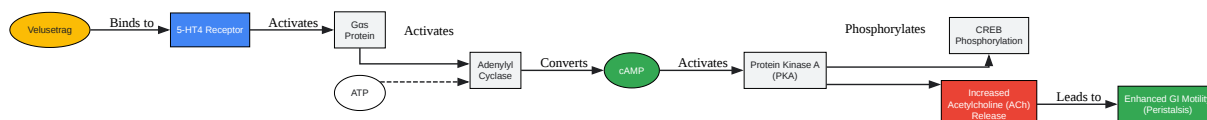
Introduction

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT₄ receptor agonist that has been investigated for the treatment of gastrointestinal (GI) motility disorders, including chronic idiopathic constipation and gastroparesis.[1][2][3] As a prokinetic agent, **Velusetrag** enhances GI transit and function by activating 5-HT₄ receptors, which are crucial in regulating gut motility.[4][5] This technical guide provides a comprehensive overview of the in vivo preclinical profile of **Velusetrag**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Velusetrag exerts its prokinetic effects through the selective agonism of the 5-HT₄ receptor. This receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract. Activation of the 5-HT₄ receptor initiates a downstream signaling cascade, leading to increased acetylcholine release and subsequent smooth muscle contraction and enhanced peristalsis. Unlike older 5-HT₄ agonists, **Velusetrag** exhibits high selectivity for the 5-HT₄ receptor with negligible affinity for other serotonin receptor subtypes or the hERG potassium channel, suggesting a favorable cardiovascular safety profile.

Signaling Pathway of Velusetrag



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- To cite this document: BenchChem. [In Vivo Preclinical Profile of Velusetrag: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683485#in-vivo-preclinical-profile-of-velusetrag]

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